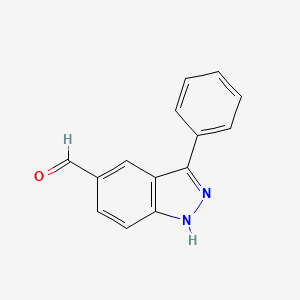

1-(Trifluoroacetyl)-4-piperidinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoroacetyl compounds are a class of organic compounds that contain a trifluoroacetyl group (-CO-CF3). They are often used as intermediates in organic synthesis due to their reactivity .

Molecular Structure Analysis

The molecular structure of a trifluoroacetyl compound can be determined using various analytical techniques such as X-ray diffraction . The presence of the trifluoroacetyl group can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

Trifluoroacetyl compounds can participate in a variety of chemical reactions. For example, they can act as electrophiles in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a trifluoroacetyl compound can be influenced by the presence of the trifluoroacetyl group. For example, trifluoroacetyl compounds often have high electronegativity and can exhibit unique reactivity .科学的研究の応用

Chemodosimetric Sensing

1-(Trifluoroacetyl)-4-piperidinol derivatives have been synthesized and utilized in chemodosimetric sensing, demonstrating selectivity and sensitivity towards specific analytes. For instance, a naphthalimide trifluoroacetyl acetonate derivative has shown remarkable performance as a hydrazine-selective chemodosimetric sensor. This compound reacts selectively with hydrazine to offer distinct fluorescence and color changes, with a detection limit surpassing EPA standards for hydrazine, showcasing its potential in environmental monitoring and safety applications (Lee, Yoon, Kim, & Sessler, 2013).

Synthetic Chemistry

In synthetic chemistry, this compound and its derivatives serve as pivotal intermediates for crafting complex molecular architectures. For example, they have been applied in the synthesis of spiro compounds and substituted piperidines, illustrating the versatility of this compound in enabling the construction of molecules with potential therapeutic applications (Ren, 2009). Furthermore, such intermediates are instrumental in developing novel synthetic routes for trifluoromethylated quinolinones, indicating their role in expanding the toolbox for medicinal chemistry and drug design (Leroux, Lefebvre, & Schlosser, 2006).

Catalysis and Material Science

The compound has also found applications in catalysis and material science, with studies exploring its utility in the development of novel electrolytes for aluminum ion batteries. A chloroaluminate ionic liquid analogue based on this compound demonstrated promising conductivities and stability at low temperatures, opening new avenues for energy storage technologies (Elterman et al., 2019).

Advanced Molecular Structures

The exploration of this compound derivatives extends to the synthesis of complex molecular structures such as highly functionalized piperidine derivatives. These endeavors underscore the compound's significance in generating molecules with intricate functionalities, which could have implications for pharmaceuticals and organic materials (Shaterian & Azizi, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQXDGUSKGKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579208 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93343-02-3 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)